molecular formula C23H24ClN3O2 B3608417 2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B3608417
M. Wt: 409.9 g/mol
InChI Key: NZOYMUOVOVIHLT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring

The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by the morpholine group. The final step involves the formation of the carboxamide linkage, typically through the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme involved in cell signaling pathways. By inhibiting PI3Kβ, the compound can modulate various cellular processes, including cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a similar morpholine and chlorophenyl structure but differ in the quinoline core.

    4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: This compound has a similar morpholine and chlorophenyl structure but differs in the sulfonamide group.

    2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound shares the morpholine and quinoline structure but differs in the pyridine and carbonitrile groups.

Uniqueness

2-(2-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-8-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-5-4-7-17-19(23(28)25-9-10-27-11-13-29-14-12-27)15-21(26-22(16)17)18-6-2-3-8-20(18)24/h2-8,15H,9-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYMUOVOVIHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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